Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound that features a spirocyclic structure with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and reusability .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate
- Benzyl 1-[1-ethyl-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for exploring new chemical and biological properties.
Properties
Molecular Formula |
C22H30N4O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
benzyl 3-[1-(2-methylpropyl)pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C22H30N4O2/c1-17(2)13-26-14-19(12-24-26)20-22(16-23-20)8-10-25(11-9-22)21(27)28-15-18-6-4-3-5-7-18/h3-7,12,14,17,20,23H,8-11,13,15-16H2,1-2H3 |
InChI Key |
LPFKKNFESADUOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2 |
Origin of Product |
United States |
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